molecular formula C17H13FN4O2 B2606083 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040664-03-6

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2606083
CAS No.: 1040664-03-6
M. Wt: 324.315
InChI Key: REYDWXJPZBYEPE-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorobenzyl group, a pyridinyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halide under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and catalysts to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-4-1-3-12(9-13)11-22-16(23)7-6-15(21-22)17(24)20-14-5-2-8-19-10-14/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYDWXJPZBYEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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